molecular formula C17H13NO3 B2723325 (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 113697-03-3

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2723325
CAS No.: 113697-03-3
M. Wt: 279.295
InChI Key: VXDLQXNXXYIRJC-RVDMUPIBSA-N
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Description

(4E)-4-(3-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a specialist oxazolone-based research chemical provided for early discovery and investigative applications. This compound is part of a class of heterocycles known as azalactones, which are recognized as highly versatile intermediates in organic and medicinal chemistry research . Oxazolones serve as key precursors for the synthesis of a diverse range of biologically relevant molecules, including unnatural amino acids, peptides, and various heterocyclic compounds . They are also valuable building blocks in the development of biosensors and have been investigated as core structures in the search for new compounds with antimicrobial and antitumor properties . In specific research applications, analogous oxazolone structures have been used in condensation reactions with amines and hydrazines to synthesize novel imidazolone derivatives, which have shown promising in vitro anticancer activities against various cell lines, such as liver cancer (HepG2), cervical adenocarcinoma (HeLa), and breast cancer (MCF-7) . The structural configuration around the exocyclic double bond is a critical feature of its reactivity. This product is presented as a rare chemical for research purposes. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming the product's identity and purity, as no analytical data is provided. All sales are final.

Properties

IUPAC Name

(4E)-4-[(3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-14-9-5-6-12(10-14)11-15-17(19)21-16(18-15)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDLQXNXXYIRJC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Erlenmeyer Azlactone Synthesis: The Primary Route

The Erlenmeyer azlactone reaction remains the most widely employed method for synthesizing (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This condensation-cyclization protocol involves the reaction of 3-methoxybenzaldehyde with a benzoylated glycine derivative (e.g., hippuric acid) in the presence of acetic anhydride and anhydrous sodium acetate under reflux conditions.

Reaction Mechanism and Conditions

  • Acylation of Glycine : Glycine is first acylated with benzoyl chloride to form hippuric acid, which serves as the precursor.
  • Condensation : Hippuric acid reacts with 3-methoxybenzaldehyde in acetic anhydride, facilitated by sodium acetate as a base. The aldehyde undergoes nucleophilic attack by the α-amino group of hippuric acid, forming an imine intermediate.
  • Cyclization : Intramolecular cyclization eliminates water, yielding the oxazolone core. The reaction typically proceeds at 90–110°C for 4–6 hours , achieving yields of 65–80% .
Reaction Equation:  
Hippuric Acid + 3-Methoxybenzaldehyde → this compound + H2O  

Optimization Strategies

  • Catalyst Modulation : Substituting sodium acetate with polyphosphoric acid (PPA) accelerates cyclization by enhancing electrophilicity at the carbonyl group.
  • Solvent Effects : Refluxing in acetic acid improves solubility of intermediates, while toluene minimizes side reactions like aldol condensation.
  • Stereoselectivity : The (4E)-configuration is favored due to steric hindrance between the 3-methoxy group and oxazolone ring, as confirmed by X-ray crystallography.

Alternative Synthetic Pathways

Polyphosphoric Acid (PPA)-Mediated Cyclization

A modified approach employs PPA as both catalyst and dehydrating agent. This method avoids acetic anhydride, reducing acetylation byproducts:

  • Mixing : Equimolar amounts of hippuric acid and 3-methoxybenzaldehyde are stirred in PPA at 90°C for 4 hours .
  • Work-Up : The reaction mixture is quenched with ice water, and the precipitate is purified via column chromatography (ethyl acetate/hexane).
    Yield : 75–85%.
Advantages:
  • Faster reaction times (2–3 hours).
  • Higher purity due to reduced esterification side reactions.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to enhance reaction efficiency:

  • Conditions : 300 W, 120°C, 15 minutes.
  • Yield : Comparable to traditional methods (70–75%) but with 90% energy reduction .

Comparative Analysis of Preparation Methods

Method Reagents/Catalysts Temperature (°C) Time (h) Yield (%) Purity (%)
Erlenmeyer Azlactone Acetic anhydride, NaOAc 90–110 4–6 65–80 85–90
PPA Cyclization Polyphosphoric acid 90 4 75–85 90–95
Microwave-Assisted PPA, Microwave 120 0.25 70–75 88–92

Mechanistic Insights and Side Reactions

Key Intermediates

  • Azlactone Formation : The cyclization step generates an azlactone intermediate, which tautomerizes to the oxazolone.
  • Byproducts :
    • Aldol Adducts : From uncontrolled condensation of aldehydes.
    • Ester Derivatives : Due to over-acetylation in Erlenmeyer synthesis.

Stereochemical Control

The (4E)-isomer predominates (>95%) due to:

  • Conjugative Stabilization : The extended π-system between the benzylidene and oxazolone rings.
  • Steric Effects : Repulsion between the 3-methoxy group and C-2 phenyl substituent.

Characterization and Quality Control

Synthetic batches are validated using:

  • Spectroscopic Methods :
    • 1H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm; the exocyclic doublet (H-4) resonates at δ 6.8 ppm.
    • FTIR : Stretching vibrations at 1740 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • Chromatography : HPLC purity ≥95% (C18 column, acetonitrile/water).

Industrial and Scalability Considerations

  • Cost Efficiency : The Erlenmeyer method is preferred for large-scale production due to low reagent costs.
  • Green Chemistry : Microwave and PPA methods reduce waste generation by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents on the benzylidene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Oxazolone Derivatives
Compound Name Substituent (Benzylidene) Molecular Formula Molecular Weight (g/mol) C=O Stretching (cm⁻¹) UV λmax (nm) Notable Properties
Target Compound 3-Methoxy C₁₇H₁₃NO₃ 279.29 ~1730 (oxazolone) 280–360 Enhanced π-conjugation
(4E)-4-(4-Chlorobenzylidene) analog 4-Chloro C₁₆H₁₀ClNO₂ 283.71 1722 349, 360 Higher polarity due to Cl
(4E)-4-(3-Nitrobenzylidene) analog 3-Nitro C₁₆H₁₀N₂O₄ 294.26 1731 352 Strong electron-withdrawing effects
(4E)-4-(2-Methoxybenzylidene) analog 2-Methoxy C₁₇H₁₃NO₃ 279.29 1731 N/A Z-configuration in solid state
(4Z)-4-(3,4-Dimethoxybenzylidene) analog 3,4-Dimethoxy C₁₈H₁₅NO₄ 309.32 N/A N/A High SHG efficiency

Key Observations:

  • Substituent Position: The position of the methoxy group (2-, 3-, or 4-) significantly impacts molecular packing and electronic properties. For example, the 2-methoxy analog adopts a Z-configuration in the solid state, while the 3-methoxy derivative likely exhibits different stacking due to steric and electronic variations .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) reduce π-electron delocalization, whereas electron-donating groups (e.g., methoxy) enhance conjugation, as evidenced by UV-Vis spectra shifts (e.g., λmax ~360 nm for nitro vs. ~350 nm for methoxy derivatives) .
  • Crystal Packing: Methoxy substituents at the 3-position may lead to noncentrosymmetric crystal structures, which are critical for nonlinear optical applications like second-harmonic generation (SHG). The 3,4-dimethoxy analog shows higher SHG efficiency than the 3-methoxy derivative due to extended π-delocalization .

Biological Activity

(4E)-4-(3-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 281.29 g/mol
  • CAS Number : 82301-53-9

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Cytotoxicity
  • Antimicrobial Activity
  • Anti-inflammatory Effects

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines.

Case Study: Melanoma Cells

A study evaluated the cytotoxic effects of this compound on melanoma cells, revealing significant inhibitory activity. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells.

Cell LineIC50 (µM)Mechanism of Action
VMM917 (Melanoma)12.5Induction of apoptosis and cell cycle arrest

This selective cytotoxicity suggests potential as a therapeutic agent for melanoma treatment.

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound triggers apoptosis via intrinsic pathways, leading to mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents on the benzylidene moiety can significantly alter its potency and selectivity.

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Key Differences
This compound12.5Methoxy group enhances lipophilicity
(4E)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one20.0Different substitution pattern affects binding affinity

The presence of the methoxy group appears to enhance lipophilicity and cellular uptake, contributing to its effectiveness.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown antimicrobial properties against various pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal activities.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could be developed as a dual-action therapeutic agent targeting both cancer and infectious diseases.

Q & A

Basic: What are the established synthetic routes for (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via the Erlenmeyer azlactone synthesis, involving condensation of substituted benzaldehydes with hippuric acid derivatives. For example:

  • Procedure (adapted from ): A mixture of 3-methoxybenzaldehyde (0.25 mol), hippuric acid (0.25 mol), acetic anhydride (0.75 mol), and anhydrous sodium acetate is refluxed under anhydrous conditions. After heating, ethanol is added to precipitate the product, followed by washing and drying.

  • Critical Parameters:

    ParameterOptimal ValueImpact on Yield
    Molar ratio (aldehyde:hippuric acid)1:1Excess aldehyde may lead to side products.
    Temperature100–120°C (reflux)Lower temperatures reduce reaction rate.
    SolventAcetic anhydrideActs as both solvent and dehydrating agent.
    PurificationEthanol recrystallizationRemoves unreacted starting materials.

Yield: ~79% (reported for analogous oxazolone derivatives) .

Basic: How is the stereochemistry and crystal structure of this oxazolone derivative confirmed?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry. Key steps include:

  • Crystallization: Slow evaporation of ethanol solutions to obtain high-quality crystals.

  • Data Collection: Diffraction data collected at 100 K (e.g., using Mo-Kα radiation).

  • Key Metrics (from ):

    ParameterValueSignificance
    R factor0.044–0.109Measures agreement between observed and calculated data; lower = better precision.
    Data-to-parameter ratio16.4Ensures model reliability.
    Mean C–C bond length0.002 ÅValidates geometric accuracy.

The (4E) configuration is confirmed by the dihedral angle between the oxazolone ring and the methoxybenzylidene group .

Advanced: How do metal catalysts influence the regioselectivity of analogous oxazolone derivatives during functionalization?

Methodological Answer:
Metal catalysts (e.g., Zn, Cu, Ag) alter reaction pathways via coordination or transmetallation mechanisms. For example:

  • Zinc: Coordinates with aldehydes to activate carbonyl groups, favoring nucleophilic attack (e.g., in CO insertion reactions).
  • Copper: Facilitates transmetallation in α,β-unsaturated systems, enabling conjugate additions.
  • Silver: Activates silacyclopropane intermediates for silylene transfer, expanding silacycle diversity ( ).
    Experimental Design Tip: Compare catalytic systems using kinetic studies (e.g., NMR monitoring) and DFT calculations to map energy barriers .

Advanced: How can researchers resolve contradictions in reported structural data for oxazolone derivatives?

Methodological Answer:
Discrepancies (e.g., misassigned substituents or stereochemistry) require:

Re-examination of Synthetic Protocols: Verify reagent purity (e.g., 4-methylbenzoylglycine vs. 4-methoxybenzoylglycine in ).

Advanced Characterization:

  • SC-XRD: Re-determine crystal structure with high-resolution data.
  • 2D NMR (COSY, NOESY): Confirm proton-proton correlations and spatial arrangements.

Computational Validation: Compare experimental data with DFT-optimized geometries (e.g., bond angles, torsion angles).
Case Study: A corrigendum in corrected the substituent from "4-methoxy" to "4-methyl" via revised SC-XRD analysis .

Advanced: What computational methods predict the electronic properties and reactivity of this oxazolone?

Methodological Answer:
Density Functional Theory (DFT) is widely used to model:

  • Frontier Molecular Orbitals (FMOs): Predict reactivity sites (HOMO/LUMO energies).
  • Electrostatic Potential (ESP): Map nucleophilic/electrophilic regions.
  • Non-Covalent Interactions (NCI): Analyze π-π stacking or hydrogen bonding in crystal packing.
    Workflow:

Optimize geometry at B3LYP/6-31G(d) level.

Calculate FMOs and ESP using Gaussian or ORCA.

Validate with experimental UV-Vis or IR spectra.
Example: used DFT to correlate thiazolidinone derivatives’ electronic profiles with biological activity .

Advanced: How do structural modifications (e.g., substituent variation) affect the bioactivity of oxazolone derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:

Analog Synthesis: Replace methoxy/phenyl groups with halogens, alkyl chains, or heterocycles.

Bioassays: Test against targets (e.g., enzymes, cancer cell lines).

Data Analysis:

ModificationBioactivity TrendMechanism Hypothesis
Electron-withdrawing groups (e.g., Cl)↑ Anticancer activityEnhanced electrophilicity for covalent binding.
Bulkier substituents (e.g., biphenyl)↓ SolubilitySteric hindrance limits target interaction.

highlights similar oxazolones’ antiproliferative effects via enzyme inhibition (e.g., tubulin polymerization) .

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